molecular formula C19H18F3N5S2 B2795898 4-(4-butylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol CAS No. 865659-87-6

4-(4-butylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2795898
CAS No.: 865659-87-6
M. Wt: 437.5
InChI Key: KTSURQMZCFTDIR-UHFFFAOYSA-N
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Description

4-(4-Butylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3, a 4-butylphenyl group at position 4, and a thieno[2,3-c]pyrazole moiety at position 3. The thienopyrazole ring is further substituted with a trifluoromethyl (-CF₃) group and a methyl (-CH₃) group, contributing to its unique electronic and steric properties .

The synthesis of such triazole-thiol derivatives typically involves condensation reactions between thiol precursors and halogenated intermediates. For example, analogous compounds like 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol are synthesized via nucleophilic substitution using InCl₃ as a catalyst , while Schiff base derivatives are formed by reacting triazole-thiols with aldehydes under acidic conditions . The presence of the trifluoromethyl group in the target compound suggests enhanced lipophilicity and metabolic stability, which are desirable in pharmaceutical applications .

Properties

IUPAC Name

4-(4-butylphenyl)-3-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5S2/c1-3-4-5-11-6-8-12(9-7-11)27-16(23-24-18(27)28)14-10-13-15(19(20,21)22)25-26(2)17(13)29-14/h6-10H,3-5H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSURQMZCFTDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC4=C(S3)N(N=C4C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-butylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol is a member of the pyrazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Pyrazole ring fused with thieno and triazole moieties.
  • Substituents : A butyl group and a trifluoromethyl group enhance its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antitumor Activity

Studies have shown that pyrazole derivatives can inhibit various cancer cell lines. The specific compound under discussion has been noted for:

  • Inhibition of BRAF(V600E) : This mutation is common in melanoma and other cancers. The compound demonstrates high inhibitory activity against this target, making it a candidate for cancer therapy .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects:

  • Mechanism : It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are pivotal in inflammatory responses .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives:

  • Broad Spectrum : The compound shows activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting its utility as an antimicrobial agent .

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • In Vitro Studies :
    • A study reported that the compound exhibited significant cytotoxicity against human cancer cell lines (e.g., A549 lung cancer cells) with IC50 values in the micromolar range .
    • In antimicrobial assays, it showed inhibition against Staphylococcus aureus with MIC values comparable to standard antibiotics .
  • In Vivo Studies :
    • In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound significantly reduced swelling compared to controls, indicating potent anti-inflammatory effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Butyl Substituent : Contributes to increased binding affinity to target proteins.

Data Tables

Biological ActivityMechanism of ActionReference
AntitumorInhibition of BRAF(V600E)
Anti-inflammatoryInhibition of COX-2 and iNOS
AntimicrobialBroad-spectrum activity against bacteria

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of triazole derivatives. The synthesis of compounds containing the triazole moiety has been linked to significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated cytotoxicity with IC50 values ranging from 0.25 to 1.38 µM against human solid tumors such as colon and breast cancers . This suggests that derivatives of this compound could serve as lead compounds in the development of new anticancer agents.

Anti-inflammatory Properties

Triazoles have also been investigated for their anti-inflammatory effects. Research indicates that certain pyrazole derivatives exhibit potent anti-inflammatory activity, potentially offering new therapeutic avenues for treating inflammation-related disorders . The specific compound's structure may contribute to its efficacy in modulating inflammatory pathways.

Antimicrobial Activity

The incorporation of triazole rings into pharmaceutical compounds has been associated with enhanced antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various pathogens, making them valuable candidates for developing new antibiotics . The specific compound's activity against bacterial strains needs further investigation but holds promise based on related compounds.

Herbicidal Activity

The compound's structural features suggest potential utility as a herbicide. Triazoles are known for their ability to inhibit phytoene desaturase, an enzyme critical in carotenoid biosynthesis. Compounds similar to the one discussed have exhibited herbicidal activity against a range of weeds, indicating that this compound could be explored for agricultural use . Its efficacy in field trials would be essential to determine its commercial viability.

Fungicidal Properties

Triazole compounds are widely used as fungicides in agriculture due to their ability to disrupt fungal cell membrane synthesis. The potential application of this specific compound as a fungicide could provide a new tool for managing crop diseases, although empirical data on its effectiveness against specific fungal pathogens is required.

Photophysical Properties

Research into triazole-containing materials has revealed interesting photophysical properties that could be harnessed in optoelectronic applications. The incorporation of fluorinated groups enhances luminescence and stability, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices .

Coordination Chemistry

The ability of triazoles to act as ligands in coordination complexes opens avenues for developing new materials with tailored properties. These complexes can exhibit unique electronic and magnetic properties useful in catalysis and materials science.

Chemical Reactions Analysis

1.1. Key Structural Features

  • Core structure : 4H-1,2,4-triazole-3-thiol backbone.

  • Substituents :

    • Position 4 : 4-butylphenyl group.

    • Position 5 : 1-methyl-3-(trifluoromethyl)-thieno[2,3-c]pyrazol-5-yl moiety.

  • Functional groups : Thiol (-SH) at position 3.

2.1. Formation of the Triazole-Thiol Core

The synthesis of triazole-3-thiols typically involves:

  • Thiosemicarbazide formation : Reaction of carboxylic acid hydrazides with isothiocyanates .

  • Cyclization under alkaline conditions : Treatment with bases (e.g., NaOH, KOH) to form the triazole ring .

Example Reaction Conditions

StepReagents/ConditionsOutcome
1Arylisothiocyanate + carboxylic acid hydrazideThiosemicarbazide intermediate
2NaOH, ethanol, refluxCyclization to triazole-3-thiol

Characterization Data

PropertyValueSource
Molecular formula C₁₉H₁₈F₃N₅S₂
Molecular weight 437.50 g/mol
IR (KBr, cm⁻¹) C═S stretch (characteristic of thione-thiol tautomerism)
¹H NMR NH₂ singlet (exchangeable), aromatic protons, thiol proton (if present)
¹³C NMR C═S peak (~186 ppm)

4.1. Thiol Group Reactivity

The thiol (-SH) group at position 3 can participate in:

  • S-alkylation : Reaction with alkyl halides (e.g., 2-bromo-1-phenylethanone) .

  • Oxidation : Formation of disulfide bonds or sulfonic acids.

  • Metal coordination : Potential chelation with transition metals .

4.2. Azomethine Formation

Reaction with aromatic aldehydes under fusion conditions can yield:

  • Schiff bases : 4-arylidene-amino derivatives .

Biological and Applied Relevance

Triazole-thiols exhibit:

  • Antimicrobial activity : Potent against Gram-positive and Gram-negative bacteria .

  • Anticancer potential : Chemopreventive and chemotherapeutic effects .

  • Material science applications : Use in organic electronics due to sulfur-rich backbones .

Comparison with Similar Compounds

Key Observations:

Chloro and bromo derivatives (e.g., compounds 4 and 5 in ) exhibit similar crystal packing but differ in halogen-specific intermolecular interactions, which may influence solubility and bioavailability .

Synthetic Flexibility: Schiff base formation (e.g., 4-((4-fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol) demonstrates the adaptability of the triazole-thiol scaffold for functionalization, enabling tailored physicochemical properties .

Biological Activity Trends: Antimicrobial activity has been reported for chloro-fluorophenyl derivatives (e.g., MIC values < 10 µg/mL against Staphylococcus aureus) .

Crystallographic and Conformational Analysis

  • Isostructural Derivatives: Compounds 4 and 5 () crystallize in triclinic P̄1 symmetry with two independent molecules per asymmetric unit. The thienopyrazole group in the target compound may introduce conformational rigidity, akin to the planar pyrazole moieties in these analogues .
  • Intermolecular Interactions : The thiol group facilitates hydrogen bonding (S–H···N), while aryl substituents engage in π-π stacking. For example, 4-(4-chlorophenyl) derivatives exhibit Cl···π interactions absent in bromo analogues .

Computational and ADME Profiling

Molecular docking studies on S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives () reveal favorable binding to enzymes like dihydrofolate reductase (DHFR), a target for antimicrobial agents. The target compound’s trifluoromethyl group may enhance hydrophobic interactions in similar binding pockets .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclization of precursors (e.g., substituted hydrazines and isothiocyanates) under controlled conditions. For example, analogous triazole-thiol derivatives are synthesized via base-catalyzed cyclization in ethanol or DMF at 60–100°C . Optimization may include:

  • Solvent selection : Polar aprotic solvents enhance reaction rates.
  • Catalyst screening : Bases like KOH or triethylamine improve yields.
  • Purification : Recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How should structural characterization be performed to confirm the compound’s identity?

  • Analytical workflow :

  • ¹H/¹³C-NMR : Assign peaks for the triazole ring (δ 8.5–9.5 ppm for NH protons) and trifluoromethyl groups (δ 110–125 ppm in ¹³C) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • Elemental analysis : Validate C, H, N, S content within ±0.4% theoretical values .

Q. What computational tools are suitable for preliminary molecular docking studies?

  • Approach : Use AutoDock Vina or Schrödinger Suite for docking into target proteins (e.g., kinases or enzymes). Parameterize the trifluoromethyl group’s electronegativity and thiol’s redox activity. Validate with RMSD values <2.0 Å .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries?

  • Strategy : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths/angles. For example, the thieno[2,3-c]pyrazole moiety may exhibit planarity deviations due to steric hindrance from the butylphenyl group. Compare with analogous structures in the Cambridge Structural Database (CSD) .
  • Data interpretation : Use ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. What experimental and computational methods reconcile conflicting biological activity data across structural analogs?

  • Case study : If the compound shows lower antibacterial activity than its morpholine-sulfonyl analog (e.g., ), conduct:

  • ADMET profiling : Assess solubility (LogP via shake-flask method) and metabolic stability (microsomal assays).
  • QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl vs. morpholinosulfonyl) with activity .

Q. How can reaction intermediates be tracked to minimize byproduct formation during synthesis?

  • Techniques :

  • TLC/HPLC monitoring : Use silica gel plates (ethyl acetate:hexane = 3:7) or C18 columns (acetonitrile/water gradient) .
  • In-situ IR spectroscopy : Detect intermediates via characteristic N-H (3300 cm⁻¹) and C=S (1250 cm⁻¹) stretches .

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